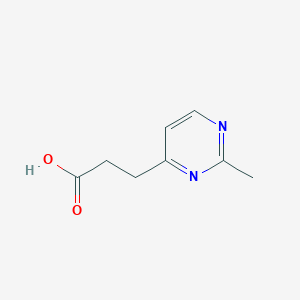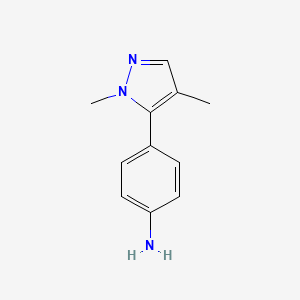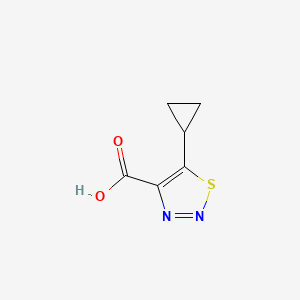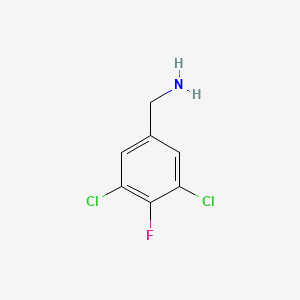
(3,5-Dichloro-4-fluorophenyl)methanamine
概要
説明
(3,5-Dichloro-4-fluorophenyl)methanamine is an organic compound with the molecular formula C7H6Cl2FN. It is a derivative of benzylamine, where the benzene ring is substituted with two chlorine atoms at the 3rd and 5th positions and a fluorine atom at the 4th position. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichloro-4-fluorophenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichloro-4-fluoroaniline.
Diazotization: The aniline derivative is dissolved in water and treated with hydrobromic acid and sodium nitrite to form a diazonium salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure high yield and purity. The process is optimized to minimize waste and improve safety .
化学反応の分析
Types of Reactions: (3,5-Dichloro-4-fluorophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro compounds or reduced to form amines with different substituents.
Common Reagents and Conditions:
Grignard Reagents: Used for nucleophilic substitution reactions.
Sodium Borohydride: Commonly used for reduction reactions.
Hydrobromic Acid and Sodium Nitrite: Used in diazotization reactions.
Major Products:
Substituted Benzylamines: Formed through substitution reactions.
Nitro Compounds: Formed through oxidation reactions.
科学的研究の応用
(3,5-Dichloro-4-fluorophenyl)methanamine has several applications in scientific research:
作用機序
The mechanism of action of (3,5-Dichloro-4-fluorophenyl)methanamine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
3,5-Dichloro-4-fluorobromobenzene: Similar in structure but contains a bromine atom instead of an amine group.
3,5-Dichlorobenzylamine: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Uniqueness: (3,5-Dichloro-4-fluorophenyl)methanamine is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which enhances its reactivity and makes it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
(3,5-dichloro-4-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISNNKXGFKTWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1-[(morpholin-2-yl)methyl]urea](/img/structure/B1530652.png)
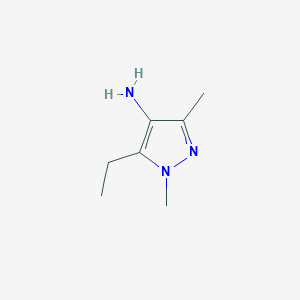
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B1530658.png)

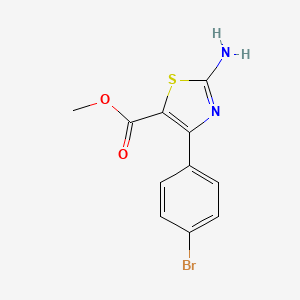
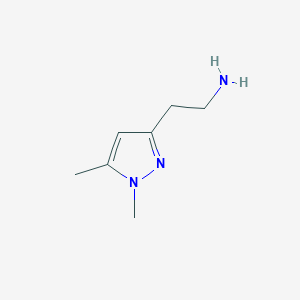
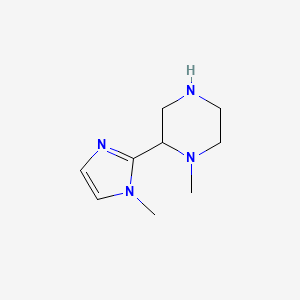
![2-[1-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B1530667.png)

